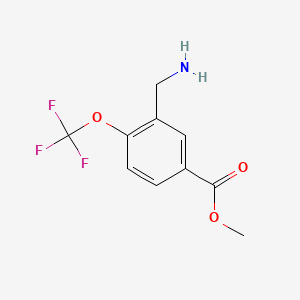

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-4H,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDLSXWMAFDDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676444 | |

| Record name | Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263280-11-0 | |

| Record name | Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Trifluoromethoxybenzene

Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–35°C. The reaction produces a para-nitro derivative as the major product (90% para selectivity).

Reaction Conditions

Oxidation of Nitro to Carboxylic Acid

The nitro group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic conditions. Alternative methods employ catalytic hydrogenation followed by oxidation with chromium trioxide (CrO₃).

Oxidation Protocol

Esterification to Methyl 4-(Trifluoromethoxy)Benzoate

The carboxylic acid is esterified using methanol under acidic conditions:

Esterification Procedure

-

Reagents : 4-(Trifluoromethoxy)benzoic acid (1 equiv), methanol (excess), H₂SO₄ (catalytic)

-

Conditions : Reflux at 65°C for 6–8 hours

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Introduction of the Aminomethyl Group at Position 3

Bromination at Position 3

Electrophilic bromination is directed by the electron-withdrawing trifluoromethoxy and ester groups, favoring meta-substitution.

Bromination Protocol

Amination of Bromomethyl Intermediate

The brominated intermediate undergoes nucleophilic substitution with ammonia:

Amination Procedure

Alternative Pathway: Reductive Amination

A more efficient route involves formylation followed by reductive amination:

Step 1: Formylation

-

Reagents : Hexamine, trifluoroacetic acid (TFA)

-

Conditions : 80°C, 4 hours

Step 2: Reductive Amination

Industrial-Scale Production

Batch vs. Continuous Processing

-

Batch : Suitable for small-scale production (<100 kg). Key parameters include temperature control (±2°C) and stirring efficiency.

-

Continuous : Preferred for large-scale synthesis. Microreactors enhance heat transfer and reduce side reactions.

Optimized Industrial Protocol

| Step | Conditions | Yield |

|---|---|---|

| Nitration | 0–35°C, H₂SO₄/HNO₃ | 90% |

| Oxidation | KMnO₄, H₂O, 80°C | 75% |

| Esterification | H₂SO₄/MeOH, reflux | 95% |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 85% |

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate has been explored as a potential candidate for developing new anticancer agents. The trifluoromethoxy moiety is known to modulate biological activity by influencing the compound's interaction with biological targets, such as enzymes involved in cancer progression .

Drug Development : The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been synthesized and tested for their activity against specific cancer cell lines, demonstrating promising results .

Material Science

Polymer Chemistry : The compound is also utilized in polymer science as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance. Research has shown that polymers containing trifluoromethoxy groups exhibit improved performance in various applications, including coatings and adhesives .

Agrochemicals

Pesticide Development : this compound has potential applications in agrochemicals, particularly in developing new pesticides. The trifluoromethoxy group can improve the bioactivity and selectivity of agrochemical formulations, making them more effective against pests while minimizing environmental impact .

Table 1: Summary of Applications

Table 2: Case Studies on Anticancer Activity

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Methyl 4-Acetamido-3-(Trifluoromethoxy)Benzoate (3a)

- Structure : Acetamido (-NHCOCH3) at 4-position; trifluoromethoxy at 3-position.

- Synthesis : Synthesized via O-trifluoromethylation using Togni reagent II, achieving 95% yield for the intermediate (2a) and 85% yield after thermal migration .

- Key Differences: The acetamido group at the 4-position reduces nucleophilicity compared to the aminomethyl group in the target compound.

Methyl 4-Benzamido-3-(Trifluoromethoxy)Benzoate (3m)

- Structure : Benzamido (-NHCOPh) at 4-position; trifluoromethoxy at 3-position.

- Synthesis : Derived from methyl 4-(N-hydroxybenzamido)benzoate using Togni reagent II, yielding 79% after thermal rearrangement .

- Key Differences: The bulky benzamido group may hinder solubility but improve target binding specificity compared to the smaller aminomethyl group.

Methyl 3-Amino-4-(Trifluoromethoxy)Benzoate

- Structure: Amino (-NH2) at 3-position; trifluoromethoxy at 4-position.

- Properties: Molecular formula C9H8F3NO3 (monoisotopic mass: 235.0456) .

Brominated Analogs

Methyl 3-Bromo-4-(Trifluoromethoxy)Benzoate

- Structure : Bromo (-Br) at 3-position; trifluoromethoxy at 4-position.

- Applications : Serves as a precursor for Suzuki-Miyaura coupling reactions. Purity: 95% .

- Key Differences: The bromo group enables further functionalization, whereas the aminomethyl group in the target compound offers direct reactivity for conjugation or salt formation.

Trifluoromethyl vs. Trifluoromethoxy Derivatives

Methyl 4-Amino-3-(Trifluoromethyl)Benzoate

- Structure: Amino at 4-position; trifluoromethyl (-CF3) at 3-position.

Biological Activity

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate (CAS No. 1263280-11-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a trifluoromethoxy substituent. The trifluoromethoxy group is particularly significant as it can influence the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit enzymes or modulate receptor activities, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could act on specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

- Antiviral Activity : A study focusing on 4-(aminomethyl)benzamide derivatives demonstrated that certain analogs exhibited significant inhibitory effects against Ebola virus entry. Although this compound has not been directly tested in this context, its structural similarities suggest potential for similar antiviral properties .

- Antimicrobial Efficacy : Research into related compounds has indicated that modifications at the benzoate scaffold can enhance antibacterial activity. Compounds containing trifluoromethyl groups have been shown to exhibit improved efficacy against Gram-positive bacteria, making this compound a candidate for further antimicrobial studies .

- Anticancer Potential : The anticancer properties of related aminobenzamide derivatives have been explored extensively. For instance, compounds with similar structural motifs have demonstrated high potency against various cancer cell lines by acting as inhibitors of receptor tyrosine kinases . This suggests that this compound may have therapeutic potential in oncology.

Q & A

Basic Research Question

- Mutagenicity : Ames II testing in shows low mutagenic risk, comparable to benzyl chloride.

- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems for reactions (per ’s hazard assessment).

- Storage : Refrigerate (2–8°C) in amber vials to prevent light- or heat-induced decomposition.

What are the limitations of current catalytic systems for scaling up synthesis, and how can they be improved?

Advanced Research Question

- Catalyst Cost : Togni reagent II () is expensive; alternatives like AgF/I₂ systems are being explored for trifluoromethoxylation.

- Scalability : Batch reactor limitations (e.g., exothermic reactions) require flow chemistry adaptation.

- Waste Reduction : Replace halogenated solvents (CH₂Cl₂) with cyclopentyl methyl ether (CPME) for greener processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.